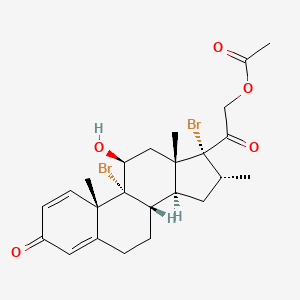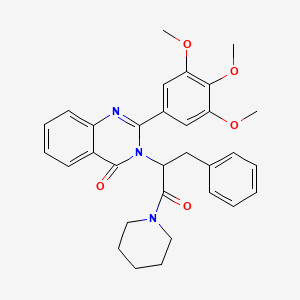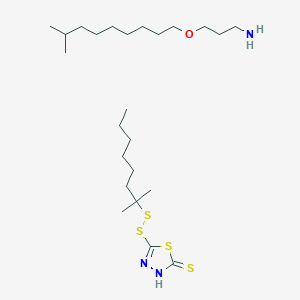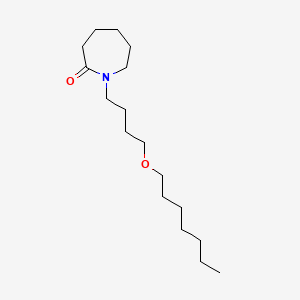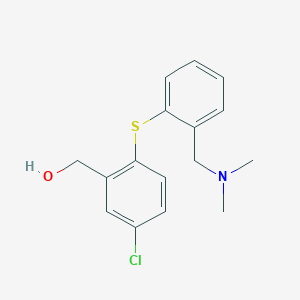
Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- is an organic compound with the molecular formula C16H18ClNOS. This compound is characterized by the presence of a benzenemethanol core substituted with a chlorine atom and a dimethylaminomethyl group attached to a phenylthio moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-((dimethylamino)methyl)phenylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
Applications De Recherche Scientifique
Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 2-chloro-: Similar structure but with the chlorine atom in a different position.
Benzenemethanol, 5-chloro-2-((dimethylamino)methyl)phenyl)-: Lacks the thio group present in the target compound.
Uniqueness
Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- is unique due to the presence of both the dimethylaminomethyl and phenylthio groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
133884-20-5 |
|---|---|
Formule moléculaire |
C16H18ClNOS |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
[5-chloro-2-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H18ClNOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3 |
Clé InChI |
LVZJJQJUGMAHIF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



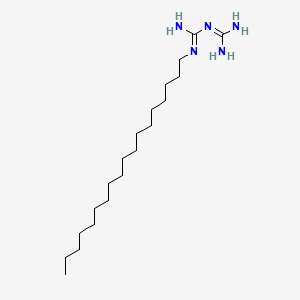
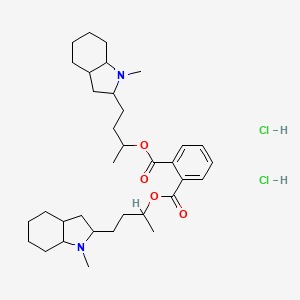
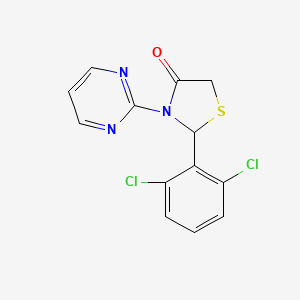
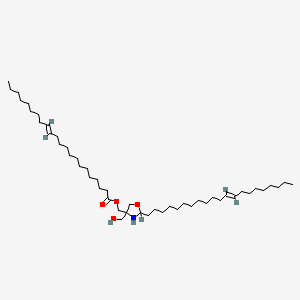

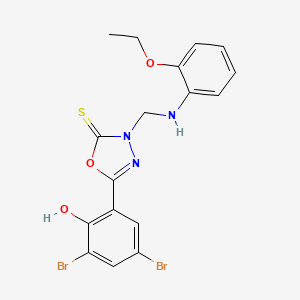
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
